Tramadol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXEPBICJTCRU-XMZRARIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023691, DTXSID60933340 | |
| Record name | Tramadol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36282-47-0, 148229-78-1, 22204-88-2 | |
| Record name | Tramadol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36282-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tramadol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036282470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tramadol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAMADOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7R477WCK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Water-Mediated Selective Precipitation
Modern protocols exploit the differential solubility of this compound diastereomers in aqueous systems. Reacting a cis/trans base mixture with HCl gas in isopropyl alcohol (IPA), followed by water addition to 3–5% v/v, precipitates trans-tramadol hydrochloride with 97–99.8% stereopurity. Water induces a solvent shift that preferentially solvates the cis isomer, leaving the trans form as a crystalline solid (Table 1).
Table 1: Solvent Systems for Trans-Selective Crystallization
| Solvent | Water Content | Trans Purity (%) | Yield (%) |
|---|---|---|---|
| IPA | 3% | 99.2 | 82 |
| Methyl ethyl ketone | 4% | 98.7 | 79 |
| Acetonitrile | 5% | 97.5 | 75 |
Monohydrate Intermediate Route
An alternative two-step approach converts the cis/trans base mixture to tramadol monohydrate before hydrochlorination:
-
Monohydrate Formation : Adjusting the pH to 7.5–8.5 with acetic acid in aqueous IPA (40–50°C) yields trans-tramadol monohydrate (98% purity).
-
Hydrochlorination : Treating the monohydrate with HCl gas in IPA achieves 99.5% hydrochloride purity at 85% yield.
This route circumvents the need for halogenated solvents, reducing genotoxic impurity risks.
Solvent Selection and Reaction Kinetics
Alcohol-Water Systems
Isopropyl alcohol (IPA) emerges as the optimal solvent due to:
-
Polarity : Dielectric constant (18.3) balances tramadol solubility and crystallization kinetics.
-
Azeotrope Formation : IPA-water azeotrope (87.7°C, 12% water) enables precise moisture control during precipitation.
Comparative studies show IPA outperforms ethanol and methanol in yield (82% vs. 68–72%) due to reduced cis isomer co-precipitation.
Temperature Gradients
Analytical Validation of Stereopurity
Chromatographic Methods
HPLC with Chiralpak AD-H columns (hexane:ethanol:diethylamine, 85:15:0.1) resolves cis/trans isomers (retention times: trans = 12.3 min, cis = 14.7 min). Method validation shows ≤0.15% cis isomer detection limits.
Spectroscopic Confirmation
-
IR Spectroscopy : this compound exhibits characteristic N-H stretches at 2700–2250 cm⁻¹ (amine HCl) and C-O-C vibrations at 1245 cm⁻¹ (methoxy group).
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¹H NMR : Cyclohexanol protons resonate as distinct multiplets (δ 3.85–4.15 ppm for trans vs. δ 3.45–3.65 ppm for cis).
Environmental and Regulatory Advancements
The replacement of 1,4-dioxane (EPA Class 1 carcinogen) with aqueous IPA systems reduces process hazards. Lifecycle assessments demonstrate:
-
Waste Reduction : 68% decrease in solvent waste vs. traditional methods.
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Energy Efficiency : 45% lower distillation energy due to IPA-water azeotrope utilization.
Regulatory filings (e.g., FDA DMF 28471) now mandate ≤0.1% cis isomer content, achievable only through modern crystallization techniques.
Industrial Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions: Tramadol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Tramadol can be oxidized to form N-oxide derivatives.
Reduction: Reduction of Tramadol can lead to the formation of secondary amines.
Substitution: Tramadol can undergo nucleophilic substitution reactions, particularly at the dimethylamino group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmacological Mechanism
Tramadol acts primarily as a μ-opioid receptor agonist, but it also inhibits the reuptake of serotonin and norepinephrine, contributing to its analgesic effects. The dual mechanism allows tramadol to provide effective pain relief while potentially reducing the risk of opioid-related side effects compared to traditional opioids .
Clinical Applications
-
Pain Management :
- Postoperative Pain : Tramadol is frequently used for managing postoperative pain in children and adults due to its efficacy and safety profile. Studies have shown it to be effective in reducing pain scores after surgeries like tonsillectomy and orthopedic procedures .
- Chronic Pain : It is also employed in treating chronic pain conditions such as osteoarthritis and fibromyalgia, where long-term management is required .
- Fixed-Dose Combinations :
Innovative Drug Delivery Systems
Recent research has focused on enhancing the delivery methods for this compound to improve its therapeutic outcomes:
-
Transdermal Drug Delivery :
- A study investigated the use of tramadol hydrogel combined with sonophoresis (ultrasound-assisted transdermal delivery) in rats. Results indicated that this method increased the analgesic effect threefold compared to traditional tramadol administration methods. The study highlighted the potential for improved absorption rates through skin application, making it a promising area for further research in human applications .
- Matrix Tablets :
Case Studies
Several studies illustrate the clinical utility of this compound:
- Postoperative Pain Management : A randomized controlled trial involving children undergoing surgery found that tramadol significantly reduced postoperative pain compared to placebo, with minimal adverse effects reported .
- Chronic Pain Management : In patients with chronic osteoarthritis, tramadol was found to improve quality of life measures significantly over a 12-week period, demonstrating its effectiveness as a long-term analgesic option .
Mechanism of Action
Tramadol Hydrochloride exerts its effects through two primary mechanisms:
Opioid Receptor Binding: Tramadol and its active metabolite, O-desmethyltramadol, bind to the μ-opioid receptor, leading to analgesic effects.
Inhibition of Norepinephrine and Serotonin Reuptake: Tramadol inhibits the reuptake of these neurotransmitters, enhancing their levels in the synaptic cleft and contributing to pain relief
Comparison with Similar Compounds
Pharmacokinetic and Pharmacodynamic Comparisons
- Morphine : Tramadol’s µ-opioid affinity is 1000-fold weaker, but its dual mechanism reduces respiratory depression and constipation risk .
- Codeine : Tramadol provides superior analgesia in postoperative settings with fewer gastrointestinal side effects .
NSAIDs and Adjuvants
- Ketamine : Tramadol-ketamine admixtures showed >98% stability over 14 days, enabling safe co-administration in prolonged infusions .
Clinical and Formulation Advantages
- Extended-Release Formulations : Tramadol ER (100–300 mg) provided dose-dependent analgesia in osteoarthritis, with 300 mg showing efficacy comparable to celecoxib 200 mg .
- Orodispersible Tablets : Formulations with croscarmellose sodium and crospovidone achieved 99% drug release within 15 minutes, outperforming conventional tablets .
- Pediatric Use : Recommended for chronic pain in Ehlers-Danlos syndrome due to safety and efficacy, though controlled trials are needed .
Biological Activity
Tramadol hydrochloride is a synthetic opioid analgesic commonly used for the management of moderate to severe pain. Its pharmacological effects are attributed to its dual mechanism of action, which involves both opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake. This article delves into the biological activity of this compound, supported by various studies and clinical findings.
Tramadol functions primarily through two pathways:
- Opioid Receptor Agonism : Tramadol binds to the μ-opioid receptors in the brain, producing analgesic effects similar to those of traditional opioids.
- Monoamine Reuptake Inhibition : It inhibits the reuptake of norepinephrine and serotonin, enhancing the descending inhibitory pathways that modulate pain perception.
This unique mechanism allows tramadol to provide effective pain relief while potentially reducing the risk of some adverse effects associated with stronger opioids.
Pharmacokinetics
Tramadol is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1.6 to 1.9 hours. Its bioavailability is approximately 75%, influenced by first-pass metabolism. The drug is metabolized primarily in the liver, producing an active metabolite (M1) that contributes to its analgesic effects.
| Parameter | Value |
|---|---|
| Bioavailability | ~75% |
| Peak Plasma Concentration | 300 µg/L (tramadol) |
| Time to Peak Concentration | 1.6-1.9 hours |
| Active Metabolite (M1) | Cmax: 55 µg/L; Tmax: 3 hours |
Clinical Efficacy
Several studies have demonstrated the efficacy of tramadol in managing chronic pain conditions such as osteoarthritis. A notable study compared a bilayer formulation of tramadol (65% sustained-release/35% immediate-release) with placebo in patients with knee osteoarthritis:
- Study Design : Multicenter, randomized, placebo-controlled trial.
- Results :
- Tramadol showed a significant reduction in pain scores compared to placebo (p = 0.042).
- The cumulative retention rate was higher in the tramadol group (83.7% vs. 69.0% for placebo).
- Adverse events were reported in 80.6% of patients during the open-label phase, with common issues including nausea and dizziness .
Biochemical Effects
Research indicates that tramadol administration can influence various biochemical parameters:
- Antioxidant Activity : A study assessed the impact of tramadol on oxidative stress markers in rats, revealing significant reductions in glutathione peroxidase (GPX) and glutathione (GSH) levels, indicating impaired antioxidant defense mechanisms .
- Inflammatory Markers : Administration resulted in decreased levels of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting a modulatory effect on inflammatory responses .
| Biochemical Parameter | Normal Control Group | Tramadol Therapeutic Group | Overdose Group |
|---|---|---|---|
| Sialic Acid (ng/ml) | 2.71 ± 0.15 | 3.35 ± 0.32 | Not specified |
| TNF-α (pg/ml) | 17.89 ± 2.84 | 2.44 ± 0.24 | Not specified |
| IL-1B (pg/ml) | 4.16 ± 0.33 | Not specified | Not specified |
Case Studies
A case report highlighted tramadol dependence in a patient who initially used it for pain management after a shoulder injury while serving in the military. The patient escalated her dosage to achieve desired effects and ultimately required treatment for dependence, illustrating the potential for misuse despite its therapeutic benefits .
Q & A
Q. What analytical methods are recommended for quantifying tramadol hydrochloride in pharmaceutical formulations?
this compound is commonly quantified using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . For HPLC, a C18 column (4.6 mm × 25 cm, 5 µm particle size) with UV detection at 271 nm is standard, using 0.1N potassium hydroxide as the mobile phase . LC-MS/MS offers higher sensitivity for low-concentration samples, validated with precision (relative standard deviation ≤2.0%) and linearity (0.05–1.0 mg/mL) . Method validation must include parameters such as accuracy (recovery 80–120%), precision (intra-day/inter-day RSD <5%), and stability under storage conditions .
Q. How are pharmacokinetic parameters (e.g., Cmax, AUC) calculated for this compound in clinical studies?
Pharmacokinetic parameters are derived using non-compartmental analysis (e.g., WinNonlin software). Key metrics include:
- Cmax : Maximum plasma concentration.
- Tmax : Time to reach Cmax.
- AUC0–t : Area under the curve from 0 to the last measurable time point.
- AUC0–∞ : Extrapolated AUC to infinity.
Statistical significance between formulations (e.g., immediate vs. sustained-release) is assessed via 90% confidence intervals for geometric mean ratios (Cmax, AUC), with p<0.05 considered significant .
Q. What are the key physicochemical properties of this compound relevant to formulation design?
this compound is a white crystalline powder with:
- Molecular weight : 299.84 g/mol.
- Solubility : Freely soluble in water and methanol, logP 1.35 at pH 6.
- pKa : 9.41, influencing ionization and absorption in the gastrointestinal tract.
These properties guide excipient selection (e.g., hydrophilic polymers for sustained-release tablets) and stability protocols (protection from light and moisture) .
Advanced Research Questions
Q. How can experimental design optimize sustained-release this compound formulations?
A central composite design with two factors (e.g., polymer concentrations) and three levels each is effective. For example, hydroxypropyl methylcellulose K100M (hydrophilic) and glyceryl behenate (hydrophobic) are optimized to control drug release. Responses include T12 (release at 12 hours) and T100 (time for 100% release), modeled using the Higuchi equation (R² >0.98) . Statistical tools (e.g., ANOVA) identify critical variables and interactions, reducing trial iterations.
Q. What metabolic pathways of this compound are observed in preclinical models, and how do they differ between species?
In rats and dogs, tramadol undergoes six metabolic pathways :
O-demethylation (major pathway, forming active M1 metabolite).
N-demethylation .
Cyclohexyl oxidation .
Oxidative N-dealkylation .
Dehydration .
Conjugation (glucuronidation/sulfation).
Rats excrete 73% of radioactivity in urine within 24 hours vs. 65% in dogs. Interspecies differences include higher glucuronide conjugate formation in dogs .
Q. How do stability studies validate long-term storage conditions for this compound formulations?
Stability protocols assess:
- Chemical degradation : HPLC tracks impurities (e.g., oxidation products) under accelerated conditions (40°C/75% RH).
- Physical stability : Dissolution profiles and hardness are monitored.
- Method validation : Linearity (0.25–0.75 mg/mL), precision (RSD <2%), and forced degradation (acid/alkaline hydrolysis) ensure robustness .
Q. What computational methods are used to analyze this compound’s structural and vibrational properties?
Density functional theory (DFT) with B3LYP/6-31G* basis set predicts:
Q. How should researchers address discrepancies in this compound metabolite quantification across analytical platforms?
Discrepancies arise from:
- Ion suppression in LC-MS/MS due to matrix effects. Mitigation: Use isotope-labeled internal standards (e.g., deuterated tramadol).
- HPLC column variability : USP guidelines specify resolving critical peak pairs (e.g., acetaminophen/tramadol; resolution ≥5.0) . Cross-validate methods using spiked biological samples and harmonize protocols with USP/EP standards.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
